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This application note provides a recommended surface mount technology (SMT) reflow
soldering profile for the Qorvo CMD178C3, a general-purpose double-balanced mixer in a 3x3
mm leadless surface mount package.[1][2] Adherence to a controlled reflow profile is critical for
ensuring the mechanical integrity and electrical performance of the device. This document
offers a baseline profile, experimental protocols for optimization, and quality assurance
checkpoints relevant to researchers, scientists, and professionals in advanced technology
development.

The recommendations provided are based on the widely accepted industry standard
IPC/JEDEC J-STD-020 for moisture/reflow sensitivity classification for nonhermetic surface
mount devices.[3][4][5]

Recommended Lead-Free Reflow Profile

The CMD178C3 is a RoHS-compliant, lead-free device.[1][2] Therefore, a lead-free soldering
process is mandatory. The profile outlined below is designed for use with common Tin-Silver-
Copper (SAC) solder pastes, which have a liquidus temperature of approximately 217-221°C.
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Profile Stages

A reflow profile consists of four primary stages: Preheat, Soak, Reflow, and Cooling. Each
stage has a specific purpose, from activating the solder paste flux to forming a reliable solder
joint.

o Preheat: Gently raises the temperature of the entire assembly to prevent thermal shock,
which can damage the component or PCB.[6][7]

o Soak: Allows the entire assembly to achieve a uniform temperature, stabilizing the
temperature across components of different thermal masses. This stage also helps to
evaporate volatile solvents from the solder paste.[3][9]

o Reflow: The temperature is increased above the solder's melting point (liquidus), causing the
solder to liquefy and form the metallurgical bonds between the component and the PCB
pads.

» Cooling: Cools the assembly at a controlled rate to solidify the solder, forming a fine-grain
structure for optimal joint strength.[7]

Quantitative Profile Parameters

The following table summarizes the recommended parameters for a lead-free reflow process
compatible with the CMD178C3. These values are derived from the J-STD-020 standard and
should be used as a starting point for process development.[10][11][12]
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] Recommended
Profile Stage Parameter Notes
Value
Temperature Min (Ts
Preheat 150°C

min)
Temperature Max (Ts
200°C
max)
Time (ts) 60 — 120 seconds

Average Ramp Rate

1-2°C/second

A slower ramp rate
can minimize thermal
shock.[7]

Ramp Rate (Ts max to

Soak 3°C / second (max)
TL)
Liquidus Temperature Dependent on specific
Reflow ~217°C
(TL) SAC alloy.
Critical for
Time Above Liquidus intermetallic

(tL)

60 — 90 seconds

compound formation.
[13]

Peak Temperature
(Tp)

245°C (+5/-0°C)

Do not exceed 250°C.

Check component
datasheet for max

temp.[8]

Time within 5°C of Tp
(tp)

20 — 30 seconds

Cooling

Ramp-Down Rate

6°C / second (max)

A rapid cool-down
promotes a strong
solder joint grain

structure.[7]

Total

Time from 25°C to Tp

8 minutes (max)

Diagram 1: Lead-Free Reflow Soldering Profile
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Figure 1: Graphical Representation of a Lead-Free Reflow Profile
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A typical lead-free reflow profile showing the four main stages.

Experimental Protocol for Profile Optimization

It is crucial to develop a unique reflow profile for each specific printed circuit board (PCB)
assembly, as the board's thickness, layer count, and component density will affect its thermal
mass.[8]

Objective

To develop a repeatable and reliable SMT reflow profile for the CMD178C3 on the target PCB,
ensuring high-quality solder joint formation without subjecting the component or PCB to
excessive thermal stress.
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Materials and Equipment

o Reflow oven (convection type is recommended)

o Test PCBs identical to the production version

e CMD178C3 components

o Appropriate lead-free, no-clean solder paste (e.g., SAC305)
o Thermocouples (Type K, 36-gauge or smaller)

e Thermocouple attachment material (high-temperature solder or thermally conductive
adhesive)

» Data logger for recording thermocouple readings

o Post-reflow inspection equipment (e.g., microscope, X-ray system)

Methodology

e Thermocouple Attachment:

[¢]

Attach at least three thermocouples to a test vehicle (a populated test PCB).

o Location 1 (Component Body): Attach a thermocouple to the top center of the CMD178C3
package. This measures the actual component temperature.

o Location 2 (Solder Joint): Carefully place a thermocouple at the solder joint of the
CMD178C3. This may require drilling a small via from the underside of the PCB to touch
the pad.

o Location 3 (Board Location): Place a thermocouple on a distant part of the PCB to
measure the thermal gradient across the board.

e Initial Profile Setup:

o Program the reflow oven with the baseline parameters from the table in Section 1.2.
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» Profile Execution and Data Logging:
o Place the test vehicle on the oven's conveyor belt.
o Start the reflow process and the data logger simultaneously.
o Record the temperature from all thermocouples throughout the entire cycle.
o Data Analysis:
o Plot the recorded data for each thermocouple.
o Compare the measured profile against the recommended parameters in Section 1.2.

o Pay close attention to the peak temperature (Tp) at the component body and the time
above liquidus (tL) at the solder joint.

» Profile Adjustment:

[e]

If the measured profile deviates from the recommended specifications, adjust the oven's
zone temperatures or belt speed.[8]

o If Tpis too low: Increase the temperature in the reflow zones.
o If tL is too short: Decrease the belt speed or increase the reflow zone temperatures.

o If ramp rates are too high: Increase the belt speed or reduce the temperature difference
between adjacent zones.

o Repeat steps 3-5 until the measured profile is within the specified process window.
o Post-Reflow Inspection:
o Once an acceptable profile is achieved, perform a thorough inspection of the solder joints.

o Visual Inspection: Use a microscope to check for wetting, solder balling, and component
alignment.
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o X-ray Inspection: Use an X-ray system to inspect for voids in the solder joints and to check
the integrity of the ground paddle connection, which is critical for RF performance.

Diagram 2: Workflow for Reflow Profile Development
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Figure 2: Workflow for Experimental Profile Development
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A logical workflow for developing and validating a custom reflow profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. gorvo.com [gorvo.com]

. CMD178C3 Qorvo RF Mixer|RFMW [rfmw.com]

. webstore.ansi.org [webstore.ansi.org]

. shop.electronics.org [shop.electronics.org]

. electronics.org [electronics.org]

. Johansondielectrics.com [johansondielectrics.com]
. kicthermal.com [kicthermal.com]

. hawkerrichardson.com.au [hawkerrichardson.com.au]

°
(o] (0] ~ (o)) ol iy w N -

. escatec.com [escatec.com]

e 10. scribd.com [scribd.com]

e 11. diodes.com [diodes.com]

e 12. community.infineon.com [community.infineon.com]
e 13. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Application Note: Surface Mount Soldering Profile for
the CMD178C3 Mixer]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12422540/docs#application-note-surface-mount-
soldering-profile-for-the-cmd178c3-mixer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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